molecular formula C10H9FO2 B11908793 6-Fluoro-4-methoxy-indan-1-one

6-Fluoro-4-methoxy-indan-1-one

Cat. No.: B11908793
M. Wt: 180.17 g/mol
InChI Key: RASSSLGPQZDRJR-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxy-indan-1-one is a chemical compound with the molecular formula C10H9FO2 It is a derivative of indanone, characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 4th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methoxy-indan-1-one typically involves the cyclization of appropriately substituted precursors. One common method is the cyclization of 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-methoxy-indan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine or methoxy groups.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-4-methoxy-indan-1-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methoxy-indan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

    6-Fluoro-1-indanone: Similar structure but lacks the methoxy group.

    4-Methoxy-1-indanone: Similar structure but lacks the fluorine atom.

    Indan-1-one: The parent compound without any substituents.

Uniqueness: 6-Fluoro-4-methoxy-indan-1-one is unique due to the combined presence of both fluorine and methoxy groups, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the methoxy group can improve its solubility and bioavailability.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

6-fluoro-4-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9FO2/c1-13-10-5-6(11)4-8-7(10)2-3-9(8)12/h4-5H,2-3H2,1H3

InChI Key

RASSSLGPQZDRJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CCC2=O)F

Origin of Product

United States

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